BenchChemオンラインストアへようこそ!

4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide

BRG1 bromodomain target selectivity thermal shift assay

IV-255 is the only commercially available BRG1 bromodomain inhibitor with CETSA-validated selectivity over BRM. Unlike dual inhibitors PFI-3 or IV-275, IV-255 uniquely potentiates TMZ-induced DNA damage and apoptosis in a BRG1/Tyr1497-dependent manner. The functionally inert analog IV-191 serves as a built-in negative control. Securing verified IV-255 prevents experimental failure from non-selective or inactive analogs.

Molecular Formula C19H19F2N3O2
Molecular Weight 359.377
CAS No. 1421449-89-9
Cat. No. B2566301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
CAS1421449-89-9
Molecular FormulaC19H19F2N3O2
Molecular Weight359.377
Structural Identifiers
SMILESC1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H19F2N3O2/c20-15-6-4-14(5-7-15)18(25)23-12-17(24-9-8-22-19(24)26)11-13-2-1-3-16(21)10-13/h1-7,10,17H,8-9,11-12H2,(H,22,26)(H,23,25)
InChIKeyTZQAFTLQKOVDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide (IV-255): A Selective BRG1 Bromodomain Inhibitor for Glioblastoma Research


4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide (CAS 1421449-89-9, molecular formula C19H19F2N3O2, MW 359.37) is a next-generation small-molecule inhibitor of the BRG1 (SMARCA4) bromodomain, a key catalytic subunit of the SWI/SNF chromatin remodelling complex . The compound was developed through structural modification of the pan-BRG1/BRM inhibitor PFI-3 to achieve selectivity for BRG1 over the closely related BRM bromodomain . IV-255 sensitises glioblastoma (GBM) cells to the DNA-damaging agents temozolomide (TMZ) and bleomycin, and its binding to the BRG1 bromodomain is critically dependent on the Tyr1497 residue .

Why BRG1/BRM Bromodomain Inhibitors Are Not Interchangeable: The Case for IV-255 (CAS 1421449-89-9)


The BRG1/BRM bromodomain inhibitor class contains compounds with fundamentally different selectivity profiles and functional consequences. PFI-3, the prototype inhibitor, binds both BRG1 and BRM bromodomains indiscriminately . IV-275, a close structural analog, also exhibits dual BRG1/BRM binding . In contrast, IV-255 selectively engages only the BRG1 bromodomain without stabilising BRM, a property confirmed by cellular thermal shift assays . Another analog, IV-191, fails to bind either bromodomain and is functionally inert in GBM chemosensitisation assays . These differences are not cosmetic: BRM knockout GBM cells remain responsive to IV-255, whereas BRG1 knockout cells do not, confirming that the compound's therapeutic effect is exclusively mediated through BRG1 . Procuring an uncharacterized or non-selective analog therefore risks losing both target engagement and the specific chemosensitisation phenotype for which IV-255 was designed.

Quantitative Differentiation Evidence for 4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide (IV-255) Against Closest Comparators


BRG1-Selective Binding: IV-255 Discriminates BRG1 from BRM, Unlike PFI-3 and IV-275

IV-255 selectively binds the BRG1 bromodomain without engaging BRM, a property that distinguishes it from both the progenitor compound PFI-3 and the analog IV-275. In cellular thermal shift assays (CETSA) using epitope-tagged bromodomains expressed in GBM cells, IV-255 increased the thermostability of the BRG1 bromodomain such that the protein band became nearly undetectable at 55.6°C (vs. 49.8°C for vehicle control). Critically, the thermal shift of the BRM bromodomain in IV-255-treated cells was similar to the vehicle control, confirming absence of BRM engagement. In contrast, IV-275 significantly increased the thermostability of both BRG1 and BRM bromodomains . PFI-3 is documented as a dual BRG1/BRM inhibitor with binding affinities for PB1 (Kd 54 nM), BRG1, and BRM .

BRG1 bromodomain target selectivity thermal shift assay glioblastoma

Enhanced TMZ-Induced GBM Cell Death: IV-255 Outperforms IV-129 and IV-191

IV-255 was benchmarked against its progenitor IV-129 and the inactive analog IV-191 for the ability to sensitise GBM cells to temozolomide (TMZ)-induced cell death. In cell death ELISA assays using MT330 GBM cells treated with TMZ (500 µM) plus each inhibitor (10 µM) for 24 hours, IV-255 and IV-275 exhibited markedly higher bioactivity than IV-129, while IV-191 showed no effect above TMZ alone . The patent data further confirm that IV-255 at 10 µM, in combination with TMZ (500 µM), induced robust cell death in MT330 cells, and this effect was abrogated in BRG1-knockout but not BRM-knockout cells, directly linking the chemosensitisation phenotype to BRG1 engagement .

temozolomide sensitisation cell death ELISA glioblastoma chemosensitivity

Molecular Mechanism Defined: Tyr1497 Is Critical for IV-255 Binding and Function

The binding site of IV-255 within the BRG1 bromodomain has been mapped at single-residue resolution. Mutagenesis studies demonstrated that the Tyr1497 residue is critical for IV-255's effect on TMZ-induced GBM cell death, while Asn1540 is dispensable. Structural analyses confirmed that Tyr1497 is located within the IV-255 binding pocket . Functionally, IV-255 increased γH2AX staining (a marker of DNA double-strand breaks) in GBM cell nuclei in response to TMZ in a Tyr1497-dependent manner. IV-255 also sensitised GBM cells to TMZ-induced apoptosis, evidenced by PARP and caspase-3 cleavage, which also required Tyr1497 . This level of mechanistic resolution—linking a specific amino acid residue to inhibitor binding and downstream functional effects—has not been reported for PFI-3 or other BRG1/BRM bromodomain inhibitors.

Tyr1497 BRG1 bromodomain binding site DNA damage response

Bleomycin Sensitisation: IV-255 Broadens DNA-Damaging Agent Synergy Beyond TMZ

IV-255 potentiates not only TMZ but also the radiomimetic agent bleomycin. In MT330 GBM cells treated with a low dose of bleomycin (5 µM or 0.01 µM in separate experiments), co-treatment with IV-255 (10 µM) markedly increased cell death compared to bleomycin alone, as measured by cell death ELISA . This effect was also observed in BRG1-knockout versus parental MT330 cells, confirming BRG1-dependence: parental cells treated with bleomycin (0.01 µM) plus IV-255 (10 µM) showed enhanced cell death, whereas BRG1-knockout cells did not . Nuclear γH2AX staining confirmed that the combination of IV-255 with bleomycin increased the extent of DNA damage over bleomycin alone .

bleomycin DNA damage radiomimetic combination therapy

Optimal Research Application Scenarios for 4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide (IV-255)


Dissecting BRG1-Specific vs. BRM-Mediated Functions in SWI/SNF Chromatin Remodelling

Researchers studying the non-redundant roles of BRG1 and BRM in gene regulation, DNA repair, or development can use IV-255 to selectively ablate BRG1 bromodomain function without affecting BRM. The CETSA-validated selectivity (BRG1 stabilisation at 55.6°C; no BRM shift) enables clean loss-of-function experiments that are not possible with dual inhibitors like PFI-3 or IV-275.

TMZ Chemosensitisation Studies in Glioblastoma Preclinical Models

For laboratories evaluating strategies to overcome TMZ resistance in GBM, IV-255 provides a well-characterised tool that potentiates TMZ-induced DNA double-strand breaks (γH2AX) and apoptosis (PARP/caspase-3 cleavage) in a BRG1- and Tyr1497-dependent manner . Its superior potency over IV-129 and defined inactivity of IV-191 provide built-in positive and negative controls for experimental design .

Structure-Based Design of BRG1 Bromodomain PROTACs and Molecular Glues

Medicinal chemistry teams developing heterobifunctional degraders or molecular glues targeting BRG1 can exploit the resolved IV-255 binding pocket and the validated critical residue Tyr1497 as a starting point for linker attachment and warhead optimisation. The selectivity over BRM reduces the risk of co-degrading the paralog, simplifying target engagement validation.

Combination Studies with Bleomycin and Other Radiomimetic Agents

Investigators exploring BRG1's role in the response to radiomimetic DNA damage can employ IV-255 in combination with bleomycin. The compound's demonstrated ability to enhance bleomycin-induced cell death in GBM cells extends its applicability beyond TMZ-centric protocols and supports studies of BRG1-dependent DNA repair pathways activated by diverse genotoxic stresses.

Quote Request

Request a Quote for 4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.